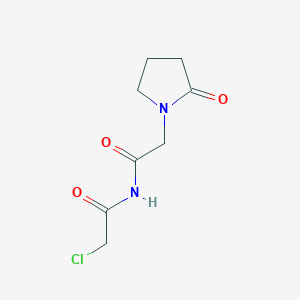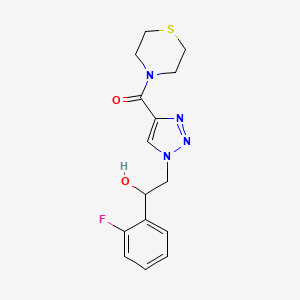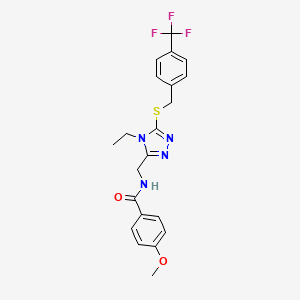![molecular formula C23H26N4O3 B2929974 1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034609-88-4](/img/structure/B2929974.png)
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide is a synthetic compound with intriguing chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the pyrrolopyridinone core: : This step often includes a cyclization reaction.
Addition of the piperidine ring: : This involves nucleophilic substitution.
Benzoylation: : This step is generally completed through acylation.
Industrial Production Methods
Industrial-scale production typically uses similar methods but optimized for yield and efficiency. High-throughput screening and automation of reaction conditions are common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to yield various oxygenated derivatives.
Reduction: : Can be reduced to corresponding amines.
Substitution: : Undergoes substitution reactions at the piperidine ring and the pyrrolopyridinone core.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate.
Reduction: : Utilizes reducing agents such as lithium aluminium hydride.
Substitution: : Halogenating agents, nucleophiles, and bases like sodium hydroxide.
Major Products Formed
The primary products depend on the reaction conditions but include:
Oxidation: : Oxygenated compounds.
Reduction: : Amines.
Substitution: : Halogenated derivatives and other substituted compounds.
Scientific Research Applications
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide has been studied for various applications:
Chemistry: : As a building block for the synthesis of complex molecules.
Biology: : Investigated for its potential effects on cellular pathways.
Medicine: : Explored for therapeutic potential due to its bioactivity.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes and receptors.
Pathways Involved: : Modulates signaling pathways related to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-N-(2-(1-methyl-6-oxo-1H-pyrrolo[3,2-c]pyridin-7(6H)-yl)ethyl)piperidine-4-carboxamide
1-Benzoyl-N-(2-(1-methyl-8-oxo-1H-pyrrolo[2,3-c]quinolin-6(7H)-yl)ethyl)piperidine-4-carboxamide
Uniqueness
1-benzoyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide stands out due to its specific molecular configuration, which confers unique chemical and biological properties.
This article covers the key aspects of the compound. Anything else you want to dive deeper into?
Properties
IUPAC Name |
1-benzoyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-25-12-7-17-8-13-27(23(30)20(17)25)16-11-24-21(28)18-9-14-26(15-10-18)22(29)19-5-3-2-4-6-19/h2-8,12-13,18H,9-11,14-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCKHJVBCUHABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2929891.png)



![4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine](/img/structure/B2929899.png)


![5-Bromo-2-({1-[(4-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2929902.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)
![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)

